(3E)-6-methyl-3-{4-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ylidene}-2H-pyran-2,4(3H)-dione
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Overview
Description
(3E)-6-methyl-3-{4-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ylidene}-2H-pyran-2,4(3H)-dione is a complex organic compound with a unique structure that combines elements of pyrazole, benzodiazepine, and pyran
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-6-methyl-3-{4-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ylidene}-2H-pyran-2,4(3H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and benzodiazepine intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the process and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(3E)-6-methyl-3-{4-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ylidene}-2H-pyran-2,4(3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the benzodiazepine or pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
(3E)-6-methyl-3-{4-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ylidene}-2H-pyran-2,4(3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3E)-6-methyl-3-{4-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ylidene}-2H-pyran-2,4(3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Ferrocene: An organometallic compound with Fe-C bonds, known for its stability and unique bonding properties.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in peptide synthesis.
Uniqueness
(3E)-6-methyl-3-{4-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ylidene}-2H-pyran-2,4(3H)-dione is unique due to its combination of pyrazole, benzodiazepine, and pyran structures, which confer distinct chemical and biological properties not found in simpler compounds.
Properties
Molecular Formula |
C22H24N4O3 |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
4-hydroxy-6-methyl-3-[2-(5-methyl-1-propan-2-ylpyrazol-4-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]pyran-2-one |
InChI |
InChI=1S/C22H24N4O3/c1-12(2)26-14(4)15(11-23-26)18-10-19(21-20(27)9-13(3)29-22(21)28)25-17-8-6-5-7-16(17)24-18/h5-9,11-12,18,24,27H,10H2,1-4H3 |
InChI Key |
HFDDSMPAROHQJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C2=NC3=CC=CC=C3NC(C2)C4=C(N(N=C4)C(C)C)C)O |
Origin of Product |
United States |
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